4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride
Overview
Description
“4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2S . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2S.2ClH/c9-5-8-10-6-3-1-2-4-7 (6)11-8;;/h1-5,9H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, related compounds have been studied. For example, 4,5,6,7-tetrahydro-1,3-benzothiazole incorporated azo dyes have been used as anti-corrosive agents .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 241.18 g/mol . It is a powder at room temperature .Scientific Research Applications
Neurodegenerative Disease Treatment
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride is being explored as a potential treatment for amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disorder. This compound, known as KNS-760704, is believed to maintain mitochondrial function and has shown effectiveness in various neuroprotection assays, including animal models. Its mechanism of action includes reducing reactive oxygen species production and attenuating apoptotic pathways, which may contribute to its neuroprotective potential (Gribkoff & Bozik, 2008).
Luminescence and Magnetism Research
This compound has applications in the field of luminescence and single-molecule-magnet behavior research. Specifically, in studies involving lanthanide coordination complexes, derivatives of 4,5,6,7-tetrahydro-1,3-benzothiazol have been used to explore the luminescent properties and magnetic behavior of certain compounds (Kishi et al., 2018).
Antitumor Activity
A notable application of this compound is in the synthesis of derivatives with significant antitumor effects. Specific derivatives have been shown to inhibit the in vitro growth of human tumor cells, indicating the potential of 5-arylmetylthiazole derivatives as anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis of Arginine Mimetics
The compound plays a role in the synthesis of novel conformationally restricted arginine side-chain mimetics, designed for incorporation into trypsin-like serine protease inhibitors. This application is significant in developing new classes of inhibitors for therapeutic purposes (Mašič & Kikelj, 2000).
Herbicide Development
It is also involved in herbicide development. N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized and found to be potent protoporphyrinogen oxidase inhibitors, offering a potential new approach for weed control in agriculture (Jiang et al., 2011).
Anti-corrosion Applications
This compound has been used in the synthesis of azo dyes with anti-corrosive properties, providing protection against metal corrosion, which is relevant in industrial applications (Mallikarjuna et al., 2019).
Safety and Hazards
The safety information for “4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;;/h1-5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLFMUVSNFZYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-53-3 | |
Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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